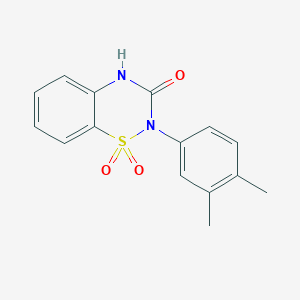

2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

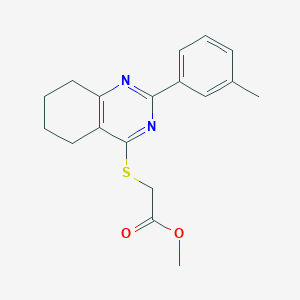

The compound contains several functional groups, including a sulfonamide group, a pyrazole ring, and a pyridazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to the biological activity of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonamide group could make the compound more polar and therefore more soluble in water .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study reported the synthesis of new benzenesulfonamide derivatives starting from substituted benzaldehydes. These compounds were evaluated for cytotoxicity, tumor specificity, and as inhibitors of carbonic anhydrase (CA). Particularly, derivatives with 3,4,5-trimethoxy and 4-hydroxy substitutions exhibited notable cytotoxic activities, suggesting potential for anti-tumor studies, while some strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).

Antimicrobial Applications

- Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups demonstrated antimicrobial activities that, in some cases, exceeded that of reference drugs. This indicates a potential for developing new antimicrobial agents from sulfonamide derivatives (Alsaedi et al., 2019).

Photodynamic Therapy for Cancer

- A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anti-inflammatory and Antimicrobial Agents

- Research into pyrazolyl benzenesulfonamide derivatives synthesized from various intermediates found that some compounds showed anti-inflammatory activity exceeding that of indomethacin, a standard drug. These compounds also displayed antimicrobial activity against both bacteria and fungi, suggesting their dual-use potential (Bekhit et al., 2008).

Corrosion Inhibition

- Schiff base compounds derived from benzenesulfonamide demonstrated effective corrosion inhibition on steel in acidic conditions, suggesting applications in protecting metal surfaces from corrosion (Emregül & Hayvalı, 2006).

Enzyme Inhibition for Therapeutic Applications

- Synthesized pyrazolines were evaluated for their inhibitory effects on carbonic anhydrase I and II, showing potential for therapeutic applications. Some compounds exhibited inhibitory constants (Ki) in the nanomolar range, indicating significant inhibitory activity comparable to acetazolamide, a known inhibitor (Gul et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of 2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide are the parasites causing leishmaniasis and malaria . These include the Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . This might be attributed to the strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Pharmacokinetics

The ADME properties of This compound The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties .

Result of Action

The result of the action of This compound is the inhibition of the growth and replication of the parasites causing leishmaniasis and malaria . This leads to the suppression of these diseases .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,4-dimethyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules often involves binding to active sites, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways by interacting with key proteins, leading to altered gene expression and metabolic changes. These effects can vary depending on the cell type and the specific cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement and localization within the cell. These interactions can influence the compound’s accumulation and activity in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2,4-dimethyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2S/c1-15-6-11-22(16(2)14-15)33(31,32)29-21-9-7-20(8-10-21)25-23-12-13-24(27-26-23)30-19(5)17(3)18(4)28-30/h6-14,29H,1-5H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOBYEQOWQQJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B2611783.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2611784.png)

![N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611785.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2611786.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2611787.png)

![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)